2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid
Description
Historical Development of Piperazine Derivatives in Pharmaceutical Research
Piperazine derivatives have played a pivotal role in pharmaceutical research since their initial synthesis in the mid-20th century. Early applications focused on their antihelminthic properties, with diethylcarbamazine—a piperazine derivative—emerging as a key treatment for filariasis. The structural flexibility of the piperazine ring enabled the development of diverse therapeutic agents, including antidepressants and antipsychotics. For instance, benzylpiperazine (BZP) was investigated in the 1970s for its stimulant effects, though its potential for abuse limited clinical adoption.
The 21st century saw piperazine derivatives expand into cardiovascular and oncological research. A landmark 2001 study demonstrated that 2-oxopiperazine derivatives, such as TAK-024, exhibited potent antiplatelet activity by targeting the GPIIb/IIIa receptor. More recently, second-generation piperazine derivatives have shown promise as radioprotective agents, with compound 6 reducing gamma radiation-induced DNA damage in human cell lines. This evolution underscores the scaffold’s adaptability to diverse pharmacological challenges.
Table 1: Notable Piperazine Derivatives and Their Therapeutic Applications
Significance of Oxopiperazine-Acetic Acid Scaffolds in Medicinal Chemistry
The 2-oxopiperazine-acetic acid scaffold represents a "privileged structure" in drug discovery due to its dual capacity for hydrogen bonding and conformational rigidity. The oxopiperazine ring’s planar geometry facilitates π-stacking interactions with aromatic residues in target proteins, while the acetic acid moiety enhances solubility and enables covalent conjugation to biological macromolecules. For example, in TAK-024, the acetic acid group was critical for binding to the GPIIb/IIIa receptor’s lysine-rich domain, achieving sub-micromolar inhibitory potency.
Recent synthetic advances have expanded the scaffold’s utility. Medvedeva and Shikhaliev demonstrated that methyl (3-oxopiperazin-2-ylidene) acetate reacts with N-arylmaleimides to form annelated pyrido[1,2-a]pyrazines, which exhibit enhanced pharmacokinetic profiles. The Boc-protected variant of 3-oxopiperazine (e.g., 1-Boc-3-oxopiperazine) further enables selective functionalization at the N1 position, a strategy employed in prodrug design.
Table 2: Structural Features of Oxopiperazine-Acetic Acid Derivatives
Research Objectives and Theoretical Framework
The primary objective of studying 2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid is to elucidate its potential as a modular scaffold for targeted drug delivery. The Boc group (tert-butoxycarbonyl) at the N1 position serves dual purposes: (1) it stabilizes the piperazine ring during synthetic steps, preventing unwanted side reactions, and (2) it provides a handle for subsequent deprotection and functionalization. The acetic acid substituent at C2 is hypothesized to enable covalent linkage to carrier proteins or nanoparticles, enhancing biodistribution.
Properties
IUPAC Name |
2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-5-13(4)10(17)8(14)7-9(15)16/h8H,5-7H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIIAUMIVWALKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the methyl and tert-butyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Protecting Groups
- Boc vs. Fmoc : The Boc group in the target compound offers stability under acidic and neutral conditions, whereas 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () uses a fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. This makes the Fmoc analog more suitable for solid-phase peptide synthesis under basic deprotection conditions .
- Boc vs. Benzyl : Compounds like 2-[1-(4-methoxy-3-methylbenzyl)-3-oxopiperazin-2-yl]acetic acid () replace Boc with a 4-methoxy-3-methylbenzyl group. This substitution increases hydrophobicity and may enhance blood-brain barrier permeability but reduces synthetic versatility .
Substituent Effects
- C4 Methyl vs. Halogen/Aryl : The C4 methyl group in the target compound minimizes steric hindrance compared to analogs like {2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid (), where a 3-chlorophenyl group introduces steric bulk and electronic effects that could modulate receptor binding .
- 3-Oxo vs. 3-Hydroxy : The ketone at C3 in the target compound contrasts with 2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid (), where a hydroxyl group increases hydrogen-bonding capacity but reduces oxidative stability .
Physicochemical Properties
- Solubility: The acetic acid group in the target compound enhances water solubility via ionization at physiological pH, unlike esters like methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate (), which are more lipophilic .
- Hydrogen Bonding : The 3-oxo and acetic acid groups create a hydrogen-bonding network distinct from analogs like 2-[4-(4-bromophenyl)-piperazin-1-yl]acetic acid (), where bromine substituents prioritize halogen bonding over H-bond interactions .
Data Tables
Table 1. Structural and Functional Comparison of Piperazine Derivatives
Biological Activity
The compound 2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid is a synthetic derivative with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H29N3O4
- Molecular Weight : 329.43 g/mol
- IUPAC Name : this compound
Structure
The structure of the compound features a piperazine ring substituted with a ketone and an acetic acid moiety, which may contribute to its biological activities.
The compound's biological activity is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and proliferation.
- Receptor Modulation : Potential modulation of neurotransmitter receptors, contributing to psychoactive effects.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against various strains of bacteria, potentially useful in treating infections.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic Properties : There is evidence supporting its use in pain management through central nervous system pathways.
Data Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Study A |
| Anti-inflammatory | Reduction in cytokine levels | Study B |
| Analgesic | Pain relief in animal models | Study C |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate potency.
Case Study 2: Anti-inflammatory Mechanism
In an animal model of inflammation, the compound was administered at varying doses. Results showed a dose-dependent reduction in paw edema, with a maximum reduction observed at a dose of 10 mg/kg. Histological examination revealed decreased infiltration of inflammatory cells in treated subjects compared to controls.
Case Study 3: Analgesic Effects
In a pain model using mice, the compound demonstrated significant analgesic effects as measured by the hot plate test. The latency to respond increased significantly in treated groups compared to controls, suggesting central analgesic activity.
Q & A
Q. What are the recommended synthetic strategies for 2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperazine ring via cyclization of ethylenediamine derivatives with carbonyl-containing reagents.
- Step 2 : Introduction of the 4-methyl and 3-oxo groups through alkylation and oxidation.
- Step 3 : Boc (tert-butoxycarbonyl) protection at the N1 position using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
- Step 4 : Acetic acid moiety attachment via nucleophilic substitution or coupling reactions.
Purification often employs column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization. Reaction progress should be monitored via TLC and NMR spectroscopy .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm substituent positions (e.g., Boc group at δ ~1.4 ppm for tert-butyl protons).
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₃N₂O₅⁺).
- X-ray Crystallography : Resolve crystal packing and stereochemistry using programs like SHELXL for refinement .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Storage : Store at −20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.
- Stability Tests : Conduct accelerated degradation studies under varying pH (2–12), temperature (40–60°C), and humidity (40–80% RH). Monitor via HPLC for decomposition products (e.g., free piperazine or acetic acid derivatives) .
Q. What safety protocols are recommended for laboratory handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in designated containers.
- Engineering Controls : Install local exhaust ventilation and ensure eyewash stations/showers are accessible .
Q. How can researchers optimize solubility for in vitro assays?
- Methodological Answer :
- Solvent Screening : Test DMSO (primary solvent), aqueous buffers (PBS at pH 7.4), or co-solvents (e.g., PEG-400).
- Sonication : Use ultrasonic baths (30–60 min) to disperse aggregates.
- Dynamic Light Scattering (DLS) : Measure particle size distribution to confirm homogeneity .
Advanced Research Questions
Q. How to design experiments to evaluate its biological activity while minimizing off-target effects?
- Methodological Answer :
- Assay Selection : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate results.
- Dose-Response Curves : Test 8–10 concentrations (1 nM–100 µM) in triplicate, including positive/negative controls.
- Counter-Screens : Profile against related enzymes (e.g., kinases, proteases) to assess selectivity .
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
- Methodological Answer :
- Challenges : Twinning, disorder in the Boc group, or weak diffraction (common with flexible side chains).
- Solutions : Collect high-resolution data (≤1.0 Å) at synchrotron facilities. Use SHELXD for phase determination and SHELXL for refinement with anisotropic displacement parameters. Apply restraints for disordered tert-butyl groups .
Q. How to reconcile contradictory bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., buffer composition, cell lines) using tools like PRISMA guidelines.
- Batch Variability : Quantify impurities (HPLC) and confirm compound integrity (NMR) for each study batch.
- Computational Modeling : Perform molecular docking to identify binding pose discrepancies .
Q. What strategies enhance metabolic stability in preclinical studies?
- Methodological Answer :
- Metabolite Identification : Use liver microsomes (human/rat) with LC-MS/MS to track degradation pathways.
- Structural Modifications : Replace labile groups (e.g., ester-to-amide substitution) guided by QSAR models.
- Prodrug Approaches : Mask the acetic acid moiety with pH-sensitive protecting groups .
Q. How to integrate this compound into multi-target drug discovery pipelines?
- Methodological Answer :
- Library Design : Combine with fragments (MW < 300 Da) targeting complementary binding pockets.
- High-Throughput Screening (HTS) : Use 384-well plates with fluorescence polarization or TR-FRET readouts.
- Synergy Studies : Apply Chou-Talalay combination index to assess interactions with existing therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
